1,3-dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various scientific fields This compound features a benzimidazole core, which is known for its biological activity and versatility in chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Dimethyl Groups: Methylation of the benzimidazole core can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile group.
Final Coupling: The final step involves coupling the tetrazole derivative with the benzimidazole core using a suitable linker, such as a propyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the tetrazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole core or the tetrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced tetrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one depends on its specific application. In biological systems, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, or metabolism, depending on its target.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2H-benzimidazol-2-one: Lacks the tetrazole and propyl groups, making it less versatile in chemical reactions.
5-amino-1,3-dihydro-2H-benzimidazol-2-one: Similar benzimidazole core but different functional groups, leading to different chemical properties and applications.
1-propyl-1H-tetrazole: Contains the tetrazole ring but lacks the benzimidazole core, limiting its biological activity.
Uniqueness
1,3-dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is unique due to its combination of a benzimidazole core, tetrazole ring, and propyl group. This combination enhances its chemical reactivity and potential for biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19N7O |
---|---|
Molecular Weight |
301.35 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[(1-propyltetrazol-5-yl)amino]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C14H19N7O/c1-4-7-21-13(16-17-18-21)15-9-10-5-6-11-12(8-10)20(3)14(22)19(11)2/h5-6,8H,4,7,9H2,1-3H3,(H,15,16,18) |
InChI Key |
DLASJVIPBMWFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC3=C(C=C2)N(C(=O)N3C)C |
Origin of Product |
United States |
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